molecular formula C7H3BrClN B1292744 3-Bromo-2-chlorobenzonitrile CAS No. 914250-82-1

3-Bromo-2-chlorobenzonitrile

Cat. No.: B1292744
CAS No.: 914250-82-1
M. Wt: 216.46 g/mol
InChI Key: SKSXVQHWKWTNPO-UHFFFAOYSA-N
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Description

Contextualizing 3-Bromo-2-chlorobenzonitrile within the Landscape of Halogenated Arenes

This compound is a dihalogenated benzonitrile (B105546) with the chemical formula C₇H₃BrClN. nih.govuni.lu It belongs to the larger class of halogenated aromatic hydrocarbons (HAHs), which are classified based on the number and position of halogen atoms on the benzene (B151609) ring. The specific arrangement of a bromine atom at the 3-position and a chlorine atom at the 2-position, adjacent to the nitrile group, dictates its unique reactivity and physical properties.

The electronic effects of the substituents are paramount in understanding its chemical behavior. Both the halogens (bromine and chlorine) and the nitrile group (-CN) are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The reactivity of such compounds is often a delicate balance between steric hindrance and electronic effects, which can be seen when comparing different isomers.

Table 1: Physicochemical Properties of this compound and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound914250-82-1C₇H₃BrClN216.46Not available
4-Bromo-2-chlorobenzonitrile (B136228)154607-01-9C₇H₃BrClN216.4667-68
5-Bromo-2-chlorobenzonitrile (B107219)57381-44-9C₇H₃BrClN216.46133
4-Bromo-3-chlorobenzonitrile57418-97-0C₇H₃BrClN216.46Not available

This table was generated using data from various chemical suppliers and databases. biosynth.com

Significance of Functionalized Benzonitrile Scaffolds in Advanced Organic Synthesis

Functionalized benzonitrile scaffolds are crucial building blocks in organic synthesis, primarily due to the versatile reactivity of the nitrile group and the ability to precisely install various functional groups on the aromatic ring. The nitrile group can be readily converted into other valuable functional groups, such as amines (via reduction) or carboxylic acids (via hydrolysis).

These scaffolds are particularly important in the synthesis of pharmaceuticals and agrochemicals. nbinno.com For instance, halogenated benzonitriles serve as key intermediates in the production of kinase inhibitors for cancer therapy, where the nitrile group can participate in hydrogen bonding with the target protein. They are also used to synthesize fungicides and herbicides by disrupting essential enzymatic pathways in pests. nbinno.com

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for elaborating the structure of halogenated benzonitriles. jyu.fi The differential reactivity of the C-Br and C-Cl bonds can, in principle, allow for selective, sequential reactions, making dihalogenated compounds like this compound attractive for creating molecular diversity. The C-Br bond is generally more reactive than the C-Cl bond in such palladium-catalyzed couplings.

Current Research Trajectories and Gaps for this compound

Current research on halogenated benzonitriles is heavily focused on the development of novel synthetic methodologies and their application in medicinal and materials chemistry. For isomers like 4-bromo-2-chlorobenzonitrile and 5-bromo-2-chlorobenzonitrile, there are established synthetic routes and documented applications. For example, 5-bromo-2-chlorobenzonitrile is prepared by the bromination of 2-chlorobenzonitrile (B47944) and serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). A common synthetic strategy involves the electrophilic bromination of a corresponding chlorobenzonitrile using reagents like N-bromosuccinimide (NBS).

Table 2: Synthesis of Halogenated Benzonitriles

ProductStarting MaterialKey ReagentsReaction TypeReported Yield
5-Bromo-2-chlorobenzonitrile2-ChlorobenzonitrileN-Bromosuccinimide (NBS)Electrophilic Aromatic Substitution80-90%
4-Bromo-3-chlorobenzonitrile3-ChlorobenzonitrileBromine (Br₂), Iron(III) bromide (FeBr₃)Electrophilic Aromatic Substitution68-72%
4-Bromo-2-chlorobenzonitrile4-Amino-2-chlorobenzonitrileSodium nitrite (B80452), Copper(I) bromideSandmeyer Reaction72-75%

This table summarizes synthetic approaches for various isomers based on available literature. chemicalbook.com

A significant research gap exists for this compound. There is a notable lack of published research detailing its specific synthesis, reactivity, and applications compared to its isomers. While general principles of halogenated arene chemistry can be applied to predict its behavior, the specific influence of the 2-chloro, 3-bromo substitution pattern on reaction outcomes remains largely unexplored.

Future research should focus on:

Developing efficient and regioselective synthetic routes to access this compound in high purity, which is crucial for its use as a building block.

Investigating its reactivity in a range of transformations, particularly in selective cross-coupling reactions, to understand the influence of its unique substitution pattern.

Exploring its potential as a scaffold for novel bioactive molecules in medicinal chemistry and functional materials. The distinct electronic and steric environment of this isomer could lead to the discovery of compounds with unique biological activities or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSXVQHWKWTNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647776
Record name 3-Bromo-2-chlorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914250-82-1
Record name 3-Bromo-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 3 Bromo 2 Chlorobenzonitrile

Conventional Synthetic Pathways to Halogenated Benzonitriles

Conventional synthesis of halogenated benzonitriles relies on fundamental organic reactions, including electrophilic aromatic substitution, Sandmeyer reactions, and the ammoxidation of toluene (B28343) derivatives.

A primary approach to synthesizing 3-bromo-2-chlorobenzonitrile involves the direct halogenation of a pre-existing benzonitrile (B105546) derivative. The success of this method hinges on controlling the position of the incoming halogen, a challenge dictated by the electronic effects of the substituents already on the ring.

The direct electrophilic bromination of 2-chlorobenzonitrile (B47944) is a theoretically straightforward pathway to producing bromo-2-chlorobenzonitrile isomers. This reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The nitrile (-CN) and chloro (-Cl) groups are both electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position.

However, this presents a significant regioselectivity challenge. In the case of 2-chlorobenzonitrile, the positions meta to the nitrile group are C3 and C5. While the chloro group at C2 also directs meta (to C3 and C5), steric hindrance from the adjacent chlorine atom can disfavor substitution at the C3 position. Consequently, direct bromination often leads to the formation of the 5-bromo-2-chlorobenzonitrile (B107219) isomer as the major product, with the desired 3-bromo isomer being a minor byproduct. The deactivating nature of the nitrile group also necessitates harsh reaction conditions, which can lead to decomposition and lower yields.

Table 1: Challenges in Electrophilic Bromination of 2-Chlorobenzonitrile
FactorDescriptionOutcome
Directing Effects The electron-withdrawing nitrile and chloro groups direct the incoming bromine to the meta positions (C3 and C5).Mixture of isomers is possible.
Regioselectivity Bromination tends to occur at the less sterically hindered 5-position. Yields the undesired 5-bromo-2-chlorobenzonitrile as the major product.
Ring Deactivation The nitrile group strongly deactivates the aromatic ring towards electrophilic attack.Requires harsh reaction conditions, potentially causing decomposition and lowering yields.

To overcome the challenges of using elemental bromine, various alternative brominating agents have been developed. These reagents can offer milder reaction conditions and, in some cases, improved selectivity.

N-Bromosuccinimide (NBS): NBS is a convenient and safer solid alternative to liquid bromine. masterorganicchemistry.com It provides a low, steady concentration of electrophilic bromine, which can help minimize side reactions. For deactivated substrates, the reaction is often conducted in a strong acid solvent like sulfuric acid. masterorganicchemistry.comcommonorganicchemistry.com

Dibromohydantoin: This solid reagent is noted for being safer to handle and less corrosive. Reactions are typically performed in solvents like tetrahydrofuran (B95107) (THF).

Potassium Bromate (KBrO₃) in Sulfuric Acid: This system generates bromine in situ, avoiding the need to handle the volatile and corrosive liquid directly. This method has been successfully applied to the bromination of other chlorobenzonitriles.

Table 2: Alternative Brominating Reagents
ReagentTypical ConditionsAdvantagesReference
N-Bromosuccinimide (NBS)Used with a radical initiator for benzylic bromination or in strong acid for aromatic bromination.Solid, easier to handle than Br₂, provides a low concentration of Br₂. masterorganicchemistry.com
DibromohydantoinTetrahydrofuran (THF), 50–60°C.Safer handling, reduced corrosivity.
Potassium Bromate (KBrO₃) / H₂SO₄Concentrated sulfuric acid, room temperature.Avoids handling liquid Br₂, scalable.

The Sandmeyer reaction is a powerful and widely used method for introducing halogens onto an aromatic ring with high regioselectivity. This multi-step process begins with an aromatic amine precursor.

This method is one of the most reliable for preparing specifically substituted halogenated benzonitriles. For the synthesis of this compound, the process would start with 3-amino-2-chlorobenzonitrile (B2624281).

Diazotization: The primary aromatic amine is treated with a solution of sodium nitrite (B80452) (NaNO₂) in a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the amino group (-NH₂) into a highly reactive diazonium salt intermediate (-N₂⁺Cl⁻). chemicalbook.commasterorganicchemistry.com Maintaining a low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). masterorganicchemistry.comambeed.com The copper catalyst facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas (N₂) and yielding the target this compound. chemicalbook.com This method provides excellent regiochemical control, as the position of the bromine atom is determined by the position of the amino group on the starting material.

Table 3: Typical Conditions for Sandmeyer Synthesis of a Bromo-chlorobenzonitrile
ParameterCondition/ReagentPurposeReference
Starting Material 3-Amino-2-chlorobenzonitrilePrecursor with amine at the desired bromine position. smolecule.com
Diazotization Temperature 0–5°CEnsures stability of the diazonium salt intermediate. chemicalbook.com
Diazotization Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)To convert the amino group to a diazonium salt. chemicalbook.commasterorganicchemistry.com
Halogenation Reagent Copper(I) Bromide (CuBr)Catalyzes the substitution of the diazonium group with bromine. masterorganicchemistry.com
Typical Yield 72–75% (for analogous compounds)Indicates the efficiency of the reaction. chemicalbook.com

Ammoxidation is a significant industrial process for converting methyl-substituted aromatic compounds directly into the corresponding nitriles. This vapor-phase reaction involves the catalytic oxidation of the methyl group in the presence of ammonia (B1221849) and oxygen (usually from air). rsc.org

For the synthesis of this compound, the precursor would be 3-bromo-2-chlorotoluene. This starting material is passed over a heated catalyst bed along with ammonia and air. google.comgoogle.com The reaction proceeds at high temperatures, typically between 350°C and 450°C. google.com

The catalysts are often complex metal oxides, with vanadium-based systems being common. rsc.org For instance, a V-Cr-B-P-K/SiO₂ catalyst has been patented for the ammoxidation of other halogenated toluenes. The process is highly exothermic, and controlling the reaction temperature is key to preventing side reactions like the deep oxidation of the methyl group to carbon oxides or the loss of halogen substituents. google.com While this method is highly efficient for large-scale production, it requires specialized equipment to handle high-temperature, gas-phase reactions. google.com

Table 4: General Conditions for Ammoxidation of a Halogenated Toluene
ParameterCondition/ReagentPurposeReference
Starting Material 3-Bromo-2-chlorotoluenePrecursor with a methyl group for conversion to a nitrile.
Reagents Ammonia (NH₃), Oxygen (O₂ from air)Provide the nitrogen and oxygen atoms for nitrile formation. google.com
Catalyst Vanadium-based metal oxides (e.g., V₂O₅/Al₂O₃)To facilitate the oxidative conversion of the methyl group. rsc.org
Temperature 380–440°CHigh temperature required for the gas-phase catalytic reaction.
Pressure 0.01–0.05 MPaTypically performed at or near atmospheric pressure.
Typical Yield ~87% (for analogous compounds)Demonstrates high efficiency for industrial applications.

Diazo-Mediated Halogenation via Sandmeyer-Type Reactions

Advanced and Sustainable Synthesis of this compound

The development of advanced synthetic methods for halogenated benzonitriles like this compound is driven by the need for more efficient and environmentally responsible processes. These methods often focus on improving reaction conditions, minimizing waste, and utilizing novel catalytic systems.

Transition Metal-Catalyzed Syntheses of Halogenated Benzonitriles

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of halogenated benzonitriles, these methods provide high selectivity and efficiency.

One prominent application of transition metal catalysis is the Suzuki coupling reaction. This reaction is instrumental in creating complex molecules by forming a carbon-carbon bond between an organoboron compound and an organohalide. For instance, the synthesis of a precursor to certain androgen receptor antagonists involves the Suzuki coupling of 4-bromo-2-chlorobenzonitrile (B136228) with a boronic acid pinacol (B44631) ester, catalyzed by a palladium complex. google.com The efficiency of this reaction can be significantly influenced by the choice of catalyst and ligands. Research has shown that using specific palladium catalysts, such as Pd(OAc)2 with triphenylphosphine (B44618), can be effective even at low catalyst loadings (0.5 to 2 mol%). google.com

The choice of ligands associated with the transition metal is crucial for the success of these reactions. Novel bidentate ligands have been developed to improve the efficiency and substrate scope of transition metal-catalyzed reactions, including those involving aryl chlorides, which are typically less reactive than bromides or iodides. google.com The development of such catalysts is a continuous area of research, aiming to make these reactions more practical and cost-effective for industrial applications. google.comgoogleapis.com

Another significant area is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. Rhodium-catalyzed reactions, for example, have been used for the thiolation of aromatic C-H bonds, showcasing the potential for direct introduction of functional groups onto an aromatic ring. mdpi-res.com While not a direct synthesis of this compound, these methodologies highlight the advancements in transition metal catalysis that could be adapted for its synthesis.

The table below summarizes representative transition metal-catalyzed reactions for the synthesis of related halogenated benzonitriles.

Catalyst SystemReactantsProductYield (%)Reference
Pd(OAc)2 / PPh34-bromo-2-chlorobenzonitrile, boronic acid pinacol ester2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrileNot specified google.com
Ni or Pd catalyst4-methylphenylzinc reagent, 2-chlorobenzonitrile4'-methylbiphenyl-2-carbonitrileNot specified googleapis.com
Cu2O / 4,7-dihydroxy-1,10-phenanthrolineAryl bromides/chlorides, waterPhenol derivativesUp to 90% rsc.org

Metal-Free Chemical Transformations to Nitriles (e.g., Aldoxime Dehydration)

While transition metal catalysis offers significant advantages, metal-free synthetic routes are gaining attention due to simplified purification processes and avoidance of potentially toxic metal residues. A prominent metal-free method for nitrile synthesis is the dehydration of aldoximes. rhhz.netsphinxsai.com This transformation is considered a "clean" route as it avoids the use of inorganic cyanides. rhhz.net

Various reagents have been developed to facilitate the dehydration of aldoximes to nitriles under mild conditions. For example, systems like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) or N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA) combined with triphenylphosphine have proven highly efficient for this conversion at room temperature. rhhz.net The driving force for this reaction is often the formation of the highly stable triphenylphosphine oxide. rhhz.net

Another approach involves the use of stannic chloride (SnCl4) under solvent-free conditions, which provides good to high yields of nitriles from a variety of aldoximes. sphinxsai.comresearchgate.net This method is particularly attractive for its operational simplicity and environmental friendliness. sphinxsai.com Studies have shown that electron-withdrawing groups on the aldoxime can lead to better yields in shorter reaction times. sphinxsai.com

The following table details examples of metal-free aldoxime dehydration to produce nitriles.

Reagent SystemAldoxime SubstrateSolventConditionsYield (%)Reference
TCBDA / PPh34-Nitrobenzaldehyde oximeDichloromethaneRoom Temperature95 rhhz.net
TBBDA / PPh34-Nitrobenzaldehyde oximeAcetonitrileRoom Temperature92 rhhz.net
SnCl4Benzaldehyde oximeSolvent-free80-90 °C84 sphinxsai.comresearchgate.net

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles are increasingly integrated into the synthesis of chemical compounds to minimize environmental impact. jocpr.comkharagpurcollege.ac.in These principles focus on aspects like waste prevention, atom economy, use of safer solvents, and energy efficiency. um-palembang.ac.id

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in incorporating all reactant atoms into the final product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. kharagpurcollege.ac.in In the synthesis of halogenated benzonitriles, moving from traditional stoichiometric reagents to catalytic methods significantly improves atom economy by reducing the formation of byproducts. kharagpurcollege.ac.inum-palembang.ac.id For instance, catalytic ammoxidation of toluenes to benzonitriles is a more atom-economical process than classical methods that generate stoichiometric amounts of waste. google.com

The E-factor, which is the ratio of the mass of waste to the mass of the desired product, is another metric used to assess the environmental impact of a chemical process. nih.gov Syntheses that require extensive purification steps, like column chromatography, will have a higher E-factor and are therefore less green. nih.gov

The use of hazardous solvents is a major concern in chemical synthesis. Green chemistry promotes the use of safer alternatives like water or supercritical CO2, or even solvent-free reactions. kharagpurcollege.ac.in Mechanochemical methods, such as ball-milling, offer a solvent-free approach that can increase reaction efficiency and reduce waste. mdpi.com

Ionic liquids are also being explored as recyclable and environmentally friendly alternatives to traditional organic solvents and catalysts. rsc.orgrsc.orgresearchgate.net In the synthesis of benzonitriles from aldehydes, ionic liquids can act as a co-solvent, catalyst, and phase-separation agent, simplifying the workup process and allowing for the recycling of the reaction medium. rsc.orgrsc.orgresearchgate.net Research has demonstrated that using a hydroxylamine (B1172632) ionic liquid salt can lead to a 100% yield of benzonitrile at 120 °C, with the ionic liquid being easily recovered and reused. rsc.orgresearchgate.net This approach eliminates the need for metal salt catalysts and avoids the release of corrosive inorganic acids. rsc.org

The table below highlights green chemistry approaches relevant to benzonitrile synthesis.

Green Chemistry ApproachExample Reaction/ProcessKey AdvantageReference
Use of Ionic LiquidsBenzaldehyde to benzonitrileRecyclable catalyst/solvent, no metal catalyst, simplified separation rsc.orgrsc.orgresearchgate.net
Solvent-free ReactionDehydration of aldoximes using SnCl4Reduced solvent waste, operational simplicity sphinxsai.comresearchgate.net
Mechanochemistry (Ball-Milling)Reaction of aldoximes with NaCl and OxoneSolvent-free, increased reaction efficiency mdpi.com
Catalytic AmmoxidationToluene derivatives to benzonitrilesImproved atom economy over classical methods google.com

Chemical Reactivity and Derivatization Strategies of 3 Bromo 2 Chlorobenzonitrile

Electronic Effects of Bromine, Chlorine, and Nitrile Substituents on Aromatic Reactivity

The nitrile (-CN) group is a potent electron-withdrawing group through both inductive and resonance effects. uomustansiriyah.edu.iqlibretexts.org The carbon-nitrogen triple bond withdraws electron density from the aromatic ring, leaving the ring electron-deficient. uomustansiriyah.edu.iq This strong deactivating effect makes electrophilic substitution reactions even more difficult. libretexts.org However, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the electron-withdrawing groups. libretexts.org In 3-bromo-2-chlorobenzonitrile, the combined electron-withdrawing nature of the two halogens and the nitrile group makes the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.

Table 1: Electronic Effects of Substituents on Aromatic Reactivity
SubstituentInductive EffectResonance EffectOverall Effect on Electrophilic Aromatic SubstitutionDirecting Influence (Electrophilic)
-Br (Bromo)Electron-withdrawingElectron-donating (weak)DeactivatingOrtho, Para
-Cl (Chloro)Electron-withdrawingElectron-donating (weak)DeactivatingOrtho, Para
-CN (Nitrile)Electron-withdrawingElectron-withdrawingStrongly DeactivatingMeta

Cross-Coupling Reaction Pathways Involving this compound

The presence of two different halogen atoms on the aromatic ring of this compound allows for selective cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, and halogenated benzonitriles are valuable substrates. Generally, the reactivity of aryl halides in these reactions follows the order I > Br > Cl, making the C-Br bond more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond. This differential reactivity allows for selective functionalization at the 3-position (bromine) while leaving the 2-position (chlorine) intact.

Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent with an aryl halide. nih.gov this compound can be selectively coupled with various boronic acids or their derivatives at the C-Br bond. For instance, the Suzuki-Miyaura reaction has been successfully used to couple various aryl and heteroaryl boronic acids with aryl bromides and chlorides. nih.govacs.orgnih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand and base. acs.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. beilstein-journals.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond allows for selective vinylation at the 3-position of this compound. The reaction is catalyzed by a palladium complex and requires a base. beilstein-journals.orgrsc.org Studies on related compounds like 2-chlorobenzonitrile (B47944) have shown successful Heck reactions. rsc.org

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling with this compound would be expected to occur selectively at the C-Br bond to yield an alkynyl-substituted benzonitrile (B105546). libretexts.org The reaction conditions are generally mild, often using a base like an amine. wikipedia.orgsapub.org

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

As mentioned, the electron-withdrawing nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.org In this reaction, a nucleophile replaces a leaving group (in this case, a halide) on the aromatic ring. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate called a Meisenheimer complex. govtpgcdatia.ac.in

For this compound, SNAr can potentially occur at either the C-Br or C-Cl position. The rate of substitution is influenced by both the ability of the halogen to act as a leaving group (I > Br > Cl > F) and the activation provided by the electron-withdrawing groups. The strong activation by the ortho-nitrile group would facilitate nucleophilic attack. Suitable nucleophiles for SNAr reactions include alkoxides, amines, and thiolates. google.com

Transformation of the Nitrile Functional Group in this compound

The nitrile group itself is a versatile functional group that can be converted into other valuable moieties, such as amines and carboxylic acids. smolecule.com

Reductive Amination and Other Reduction Reactions

The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative). smolecule.com This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com Alternatively, catalytic hydrogenation can be employed. A study on the reduction of various substituted benzonitriles, including halogenated ones, using ammonia-borane and titanium tetrachloride showed efficient conversion to the corresponding benzylamines without dehalogenation. mdpi.com Another method for the selective reduction of aromatic nitriles to aldehydes has been demonstrated using lithium diisobutylpiperidinohydroaluminate (LDBPA). koreascience.kr Reductive amination, which involves the initial reduction of the nitrile to an imine followed by reaction with an amine, is also a possible pathway to form secondary amines. doi.orgthieme-connect.com

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. For a related compound, 5-bromo-2-chlorobenzonitrile (B107219), a two-step process involving alkaline hydrolysis to the benzoate (B1203000) salt followed by acidification to yield 5-bromo-2-chlorobenzoic acid has been reported. google.com This method is expected to be applicable to this compound, which would yield 3-bromo-2-chlorobenzoic acid. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields. The resulting carboxylic acid is a versatile intermediate for further synthetic transformations.

Table 2: Summary of Derivatization Reactions
Reaction TypeReagents/ConditionsProduct Type
Suzuki-Miyaura CouplingOrganoboron reagent, Pd catalyst, baseAryl- or vinyl-substituted 2-chlorobenzonitrile
Heck ReactionAlkene, Pd catalyst, baseAlkene-substituted 2-chlorobenzonitrile
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseAlkynyl-substituted 2-chlorobenzonitrile
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., RO⁻, R₂NH, RS⁻)Substituted benzonitrile
Nitrile ReductionLiAlH₄ or catalytic hydrogenation(3-Bromo-2-chlorophenyl)methanamine
Nitrile HydrolysisH₃O⁺ or OH⁻, then H₃O⁺3-Bromo-2-chlorobenzoic acid

Regiochemical Control in Directed Functionalization Reactions

The synthetic utility of this compound is significantly enhanced by the ability to selectively functionalize one of the two different carbon-halogen bonds. The regiochemical outcome of derivatization reactions is primarily governed by the distinct electronic and steric environments of the bromine and chlorine substituents, as well as the inherent differences in their bond strengths. The presence of the electron-withdrawing nitrile (-CN) group further influences the reactivity of the aromatic ring. In transition metal-catalyzed cross-coupling reactions, the difference in bond dissociation energy between the C-Br and C-Cl bonds is the principal determinant for regioselectivity. Generally, the C-Br bond is weaker and thus more reactive towards oxidative addition than the stronger C-Cl bond, allowing for selective functionalization at the C-3 position.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. In the context of dihalogenated substrates, these reactions can often be directed to the more reactive halogen site.

Suzuki-Miyaura Coupling: This reaction typically shows high selectivity for the substitution of the bromide over the chloride. The catalytic cycle's rate-determining step, oxidative addition of the aryl halide to the Pd(0) center, occurs preferentially at the weaker C-Br bond. This allows for the synthesis of 3-aryl-2-chlorobenzonitrile derivatives while leaving the C-Cl bond intact for potential subsequent transformations. While specific studies on this compound are not extensively detailed in the literature, the principle is well-established for a wide range of bromo-chloro arenes. uwindsor.ca For instance, studies on the related isomer, 4-bromo-2-chlorobenzonitrile (B136228), demonstrate its use in Suzuki-Miyaura reactions to synthesize pharmaceutical intermediates, where the reaction proceeds at the bromine position. A similar outcome is expected for this compound.

Table 1: Predicted Regioselective Suzuki-Miyaura Coupling of this compound This table is illustrative and based on established principles of C-Br vs. C-Cl reactivity in Suzuki-Miyaura reactions.

Boronic Acid/Ester Catalyst System Base Solvent Expected Major Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O 2-Chloro-3-phenylbenzonitrile
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 2-Chloro-3-(4-methoxyphenyl)benzonitrile
Pyrazole boronic ester Pd(OAc)₂ / PPh₃ K₃PO₄ Acetonitrile/H₂O 2-Chloro-3-(pyrazol-X-yl)benzonitrile googleapis.com

Buchwald-Hartwig Amination: Similar to Suzuki coupling, the Buchwald-Hartwig amination exhibits a strong preference for reacting at the C-Br bond over the C-Cl bond. This selectivity enables the synthesis of 3-amino-2-chlorobenzonitrile (B2624281) derivatives. Research on related substrates, such as 2-bromopyridine (B144113) and 4-bromobenzonitrile, has shown that electron-deficient aryl bromides are effective substrates for this transformation. semanticscholar.org The presence of a coordinating group, like the nitrile in this compound, can present challenges by potentially chelating the palladium catalyst, but appropriate ligand selection can overcome this. nih.gov For example, bulky, electron-rich phosphine (B1218219) ligands like RuPhos and BrettPhos have proven effective in the amination of challenging substrates, including those with ortho-amino groups. nih.gov

Table 2: Predicted Regioselective Buchwald-Hartwig Amination of this compound This table is illustrative and based on established principles of C-Br vs. C-Cl reactivity in Buchwald-Hartwig aminations.

Amine Catalyst/Ligand Base Solvent Expected Major Product
Aniline Pd₂(dba)₃ / XantPhos NaOtBu Toluene 2-Chloro-3-(phenylamino)benzonitrile
Morpholine RuPhos Precatalyst LiHMDS THF 4-(2-Chloro-3-cyanophenyl)morpholine nih.gov
Benzylamine BrettPhos Precatalyst K₃PO₄ Dioxane N-Benzyl-2-chloro-3-cyanoaniline nih.gov

While transition metal-catalyzed reactions are governed by C-X bond strength, nucleophilic aromatic substitution (SNAr) is controlled by electronic activation. The strongly electron-withdrawing nitrile group activates the ring for nucleophilic attack, with the effect being most pronounced at the ortho and para positions. In this compound, the chlorine atom is at the ortho position, making it significantly more activated towards SNAr than the meta-positioned bromine. Therefore, under conditions that favor SNAr (e.g., a strong nucleophile and a polar aprotic solvent, often at elevated temperatures), selective substitution of the chlorine atom could potentially be achieved. However, this pathway is often less favorable than palladium-catalyzed cross-coupling for aryl halides unless the electronic activation is particularly strong and a suitable leaving group is present.

Advanced Applications of 3 Bromo 2 Chlorobenzonitrile in Chemical Sciences

Role as a Versatile Intermediate in Complex Organic Synthesis

3-Bromo-2-chlorobenzonitrile serves as a valuable intermediate in complex organic synthesis due to its distinct pattern of substitution on the benzene (B151609) ring. The presence of three different functional groups—nitrile, bromo, and chloro—each with unique reactivity, allows for a range of selective chemical transformations. The differential reactivity of the bromine and chlorine atoms is particularly advantageous in sequential, metal-catalyzed cross-coupling reactions.

A notable example of its application is in the synthesis of substituted biaryl compounds through the Suzuki coupling reaction. Research has demonstrated the coupling of this compound with boronic acids in the presence of a palladium catalyst. For instance, its reaction with (2-(trimethylsilyl)phenyl)boronic acid yields 2'-bromo-2-chloro-6'-(trimethylsilyl)-[1,1'-biphenyl]-3-carbonitrile. This transformation highlights the compound's utility in creating sterically hindered biaryl systems, which are important scaffolds in materials science and medicinal chemistry. The ability to selectively react at the bromine position while leaving the chlorine atom intact for potential subsequent modifications underscores its versatility as a synthetic building block.

Applications in Pharmaceutical Development

The structural framework of this compound makes it a molecule of interest in the design and synthesis of new therapeutic agents. Its derivatives are being explored for various medicinal applications.

Precursor for Active Pharmaceutical Ingredients (APIs)

While detailed public documentation is limited, the classification of this compound as a pharmaceutical intermediate by various chemical suppliers suggests its role as a starting material or key intermediate in the proprietary synthesis routes of certain Active Pharmaceutical Ingredients (APIs). The unique arrangement of its functional groups allows for the construction of complex molecular architectures found in modern pharmaceuticals.

Synthesis of Compounds with Therapeutic Potential (e.g., Kinase Inhibitors, Antidepressants)

Patent literature indicates the inclusion of this compound as a potential component in the synthesis of novel compounds targeting various biological pathways. It has been cited in patents related to the development of protein tyrosine phosphatase inhibitors and mitogen-activated protein kinase (MAPK) inhibitors, which are crucial targets in oncology and immunology. For example, it is listed as a possible starting material for creating complex heterocyclic compounds that may function as HPK1 (hematopoietic progenitor kinase 1) inhibitors, a target for enhancing anti-tumor immunity.

Furthermore, the compound has been named in patents for heterocyclic compounds designed to treat disorders associated with reduced serotonin, norepinephrine, or dopamine (B1211576) neurotransmission, suggesting a potential role in the synthesis of novel antidepressants or other psychotropic agents. It has also been mentioned in the context of developing AMPA receptor modulators, which are investigated for treating neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Studies Enabled by this compound

The utility of this compound extends to its use in Structure-Activity Relationship (SAR) studies. The ability to selectively functionalize the bromo, chloro, and nitrile positions allows medicinal chemists to systematically modify a lead compound. By creating a library of analogues with variations at these positions, researchers can probe the interactions of the molecule with its biological target, such as an enzyme or a receptor. This systematic modification helps in identifying the key structural features required for optimal potency, selectivity, and pharmacokinetic properties, thereby guiding the design of more effective therapeutic agents. However, specific and detailed SAR studies featuring this compound are not widely available in published literature.

Contributions to Agrochemical Innovation

In addition to its pharmaceutical applications, the chemical reactivity of this compound makes it a candidate for the synthesis of new agrochemicals.

Intermediate in the Synthesis of Crop Protection Agents

Although specific examples in peer-reviewed journals are scarce, chemical industry suppliers categorize this compound as an intermediate for agrochemicals. This suggests its use in the development of new herbicides, fungicides, or insecticides. The halogen atoms and the nitrile group are common features in many active agrochemical compounds, providing sites for metabolic activation or interaction with the target pest or weed. The development of novel crop protection agents is a continuous process to overcome resistance and improve safety profiles, and versatile intermediates like this compound are valuable components in this research and development pipeline.

Development of Functionalized Molecules with Pesticidal and Herbicidal Activities

Utility in Materials Science and Engineering

The application of this compound in materials science is an emerging area, with its utility primarily demonstrated as a building block in the synthesis of more complex molecular architectures.

Currently, there is limited specific research detailing the use of this compound as a direct precursor for the synthesis of advanced polymers or dyes. While its structure is amenable to polymerization reactions and could potentially be incorporated into dye molecules, concrete examples are scarce in the literature. One notable application is its use in a Suzuki coupling reaction with 2-biphenylboronic acid to synthesize 2'-chloro-[1,1':2',1''-terphenyl]-3-carbonitrile. This terphenyl derivative serves as a precursor for creating more complex molecules, such as photoredox catalysts, but is not in itself a polymer or a dye. cardiff.ac.uk

Table 1: Synthesis of a Terphenyl Precursor from this compound cardiff.ac.uk

Reactant 1Reactant 2CatalystProductYield (%)
This compound2-biphenylboronic acid[Pd(PPh3)4]2'-chloro-[1,1':2',1''-terphenyl]-3-carbonitrile30%

The exploration of this compound in the development of electronic and optoelectronic materials is still in its early stages. The synthesis of polycyclic aromatic hydrocarbons (PAHs) from precursors containing this compound highlights a potential pathway to materials with interesting electronic properties. cardiff.ac.uk PAHs are known for their applications in organic electronics, such as organic semiconductors. cardiff.ac.uk The incorporation of heteroatoms and specific functional groups, facilitated by precursors like this compound, can be a strategy to tune the optoelectronic properties of these materials. cardiff.ac.uk However, direct research detailing the synthesis and characterization of electronic or optoelectronic materials derived specifically from this compound is not yet prevalent.

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools in modern chemistry for the detailed structural analysis of molecules. By probing the interactions of molecules with electromagnetic radiation, these methods can reveal information about atomic connectivity, the nature of chemical bonds, and the electronic distribution within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are dictated by the electronic effects of the bromo, chloro, and cyano substituents. The proton at C4 (ortho to the bromine) and the proton at C6 (ortho to the chlorine) would likely appear as doublets, while the proton at C5 would be a triplet (or more accurately, a doublet of doublets).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the halogens (C2 and C3) will show characteristic shifts, while the carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹HH-4~7.8Doublet of DoubletsJ(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5
¹HH-5~7.4Triplet (dd)J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0
¹HH-6~7.6Doublet of DoubletsJ(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5
¹³CC1~115Singlet-
¹³CC2~135Singlet-
¹³CC3~125Singlet-
¹³CC4~134Singlet-
¹³CC5~130Singlet-
¹³CC6~132Singlet-
¹³CCN~117Singlet-

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. nih.gov These methods are excellent for identifying characteristic functional groups. The analysis of these spectra is often supported by quantum chemical calculations to assign specific vibrational modes. nih.gov

For this compound, key expected vibrational frequencies include:

C≡N Stretch: A strong, sharp absorption in the FT-IR spectrum and a strong band in the FT-Raman spectrum, typically in the range of 2220-2240 cm⁻¹. This is one of the most characteristic peaks for nitriles.

Aromatic C-H Stretch: Multiple weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands of varying intensity in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

C-Cl Stretch: A strong band typically found in the 600-800 cm⁻¹ region.

C-Br Stretch: A strong band appearing at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations appear as characteristic bands in the 700-900 cm⁻¹ region, which can help confirm the substitution pattern.

Studies on related molecules like 3,5-dichlorobenzonitrile (B1202942) and m-bromobenzonitrile have utilized a combination of experimental spectra and DFT calculations to provide complete vibrational assignments. nih.gov

Table 2: Characteristic Vibrational Frequencies for Substituted Benzonitriles

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Nitrile (C≡N) Stretch2240-2220Strong, Sharp
Aromatic Ring (C=C) Stretch1600-1450Medium-Strong
In-plane C-H Bend1300-1000Medium
Out-of-plane C-H Bend900-700Strong
C-Cl Stretch800-600Strong
C-Br Stretch650-500Strong

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary electronic transitions are typically π → π* transitions associated with the benzene ring.

The substitution on the benzene ring with halogens and a nitrile group can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. Theoretical studies on similar molecules using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate the electronic transition energies and assign the observed absorption bands. nih.govsphinxsai.com The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be expected to show strong absorptions below 300 nm, characteristic of substituted aromatic systems.

Table 3: Predicted Electronic Transitions for this compound

Transition Type Expected λₘₐₓ (nm) Solvent Associated Orbitals
π → π~210-230EthanolHOMO → LUMO+n
π → π~260-290EthanolHOMO-n → LUMO

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. libretexts.org For this compound (C₇H₃BrClN), the molecular ion peak would be particularly distinctive due to the isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). miamioh.eduwpmucdn.com

This results in a characteristic cluster of peaks for the molecular ion [M]⁺:

M⁺ (m/z ~215): Corresponding to [C₇H₃⁷⁹Br³⁵Cl]⁺

[M+2]⁺ (m/z ~217): A combination of [C₇H₃⁸¹Br³⁵Cl]⁺ and [C₇H₃⁷⁹Br³⁷Cl]⁺

[M+4]⁺ (m/z ~219): Corresponding to [C₇H₃⁸¹Br³⁷Cl]⁺

The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom. Common fragmentation pathways for aromatic halides include the loss of the halogen atoms or the nitrile group.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z (approx.) Ion Formula Fragment Lost Notes
215, 217, 219[C₇H₃BrClN]⁺(Molecular Ion)Isotopic pattern confirms Br and Cl
180, 182[C₇H₃BrN]⁺ClLoss of chlorine radical
136, 138[C₇H₃ClN]⁺BrLoss of bromine radical
101[C₇H₃N]⁺Br, ClLoss of both halogen radicals
110[C₆H₃Br]⁺Cl, CNLoss of chlorine and nitrile
75[C₆H₃]⁺Br, Cl, CNBenzene ring fragment

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound has not been reported, the structure of the closely related compound 3-bromo-2-hydroxybenzonitrile provides an excellent example of the detailed information obtainable from such a study. nih.govresearchgate.net In the crystal structure of 3-bromo-2-hydroxybenzonitrile, the molecules are organized into chains through intermolecular hydrogen bonding. nih.gov Additionally, offset face-to-face π-stacking interactions are observed, contributing to the stability of the crystal lattice. nih.gov A similar analysis of this compound would reveal its solid-state packing arrangement, which would be governed by weaker halogen-halogen and dipole-dipole interactions in the absence of a strong hydrogen bond donor.

Table 5: Illustrative Crystal Data for the Related Compound 3-Bromo-2-hydroxybenzonitrile nih.gov

Parameter Value
Chemical FormulaC₇H₄BrNO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.0171 (7)
b (Å)3.8488 (2)
c (Å)13.5989 (7)
β (°)96.062 (1)
Volume (ų)677.50 (6)
Z4

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a powerful complement to experimental spectroscopic data. mdpi.com These computational methods can predict a wide range of molecular properties, including:

Optimized Molecular Geometry: Calculation of the lowest energy structure, providing theoretical values for bond lengths and angles.

Vibrational Frequencies: Theoretical prediction of vibrational modes, which is crucial for the accurate assignment of experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net

NMR Chemical Shifts: Prediction of ¹H and ¹³C chemical shifts to aid in the interpretation of experimental NMR data.

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which helps in understanding the molecule's reactivity and interpreting UV-Vis spectra. sphinxsai.com

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Studies on similar halogenated benzonitriles have shown excellent agreement between DFT-calculated parameters and experimental results, confirming the utility of these methods for structural and electronic characterization. nih.govresearchgate.net

Table 6: Typical Parameters Obtained from DFT Calculations for a Substituted Benzonitrile (B105546)

Calculated Parameter Typical Method Information Provided
Optimized GeometryB3LYP/6-311++G(d,p)Bond lengths, bond angles, dihedral angles
Vibrational FrequenciesB3LYP/6-311++G(d,p)Theoretical IR and Raman peak positions and intensities
HOMO-LUMO EnergiesB3LYP/6-311++G(d,p)Electronic band gap, reactivity indices, UV-Vis transitions
MEP SurfaceB3LYP/6-311++G(d,p)Sites of electrophilic and nucleophilic reactivity
NMR Chemical ShiftsGIAO-B3LYPPredicted ¹H and ¹³C chemical shifts

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is widely employed to predict the molecular geometry and electronic properties of chemical compounds. researchgate.netdntb.gov.ua This approach is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction. By using functionals that approximate the exchange-correlation energy, DFT calculations can provide accurate predictions of various molecular properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE), which is a critical parameter for determining molecular stability and reactivity. ossila.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ossila.com Conversely, a small energy gap indicates a molecule is more reactive and less stable. rsc.org For this compound, the HOMO would likely be distributed over the aromatic ring and the bromine atom, while the LUMO would be concentrated around the electron-withdrawing nitrile group and the halogen atoms. The energy gap is a crucial indicator of the molecule's electronic properties and susceptibility to electronic excitation. Computational studies on similar molecules show that the calculated HOMO-LUMO energy gap can indicate charge transfer phenomena within the molecule. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -7.0 to -6.5
LUMO Energy -1.5 to -1.0
Energy Gap (ΔE) 5.5 to 5.0

Note: These values are estimated based on typical values for similar halogenated benzonitriles and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov In an MEP map, regions of negative potential, typically colored red, are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are associated with atomic nuclei and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP analysis would be expected to show a significant negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The halogen atoms (bromine and chlorine) would also contribute to the electrostatic potential, with their electron-rich nature influencing the reactivity of the adjacent carbon atoms. The hydrogen atoms on the benzene ring would correspond to regions of positive potential. nih.gov This analysis helps in predicting how the molecule will interact with other charged species.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.eduq-chem.com It examines intramolecular interactions, such as hyperconjugation, which result from the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonds or Rydberg orbitals). wisc.eduwisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

In this compound, NBO analysis would reveal the nature of the C-Br, C-Cl, and C-CN bonds, including their hybridization. q-chem.com It would also identify significant intramolecular charge transfer interactions. For instance, delocalization of electron density from the lone pairs of the nitrogen and halogen atoms to the antibonding orbitals of the benzene ring would contribute to the stability of the molecule. The E(2) values would quantify the energetic significance of these donor-acceptor interactions. researchgate.net

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. eurjchem.comderpharmachemica.commdpi.com For this compound, theoretical vibrational frequencies can be calculated and are often scaled by an appropriate factor to correct for anharmonicity and limitations of the theoretical method, providing a better match with experimental FT-IR and FT-Raman spectra. derpharmachemica.comresearchgate.net These calculations allow for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. These predicted chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C≡N Stretching ~2230
C-Br Stretching ~650
C-Cl Stretching ~750
Aromatic C-H Stretching ~3100
Aromatic C=C Stretching ~1600-1450

Note: These are typical frequency ranges and would be precisely calculated in a specific DFT study.

Conceptual DFT provides a framework for defining and calculating chemical reactivity indices that help in understanding and predicting the reactivity of molecules. chemrxiv.orgchemrxiv.org Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, describe the reactivity of the molecule as a whole. researchgate.netresearchgate.net These include chemical hardness (η), chemical potential (μ), electronegativity (χ), and the global electrophilicity index (ω). researchgate.net

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.org For this compound, these descriptors would help in predicting which atoms are most likely to participate in chemical reactions, providing insights into its reaction mechanisms. chemrxiv.org

Table 3: Definitions of Global Reactivity Descriptors

Descriptor Formula Description
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Potential (μ) - (I + A) / 2 Represents the escaping tendency of electrons.
Electronegativity (χ) (I + A) / 2 Measures the power of an atom to attract electrons.
Electrophilicity Index (ω) μ² / (2η) Measures the propensity of a species to accept electrons.

I = Ionization Potential ≈ -E(HOMO); A = Electron Affinity ≈ -E(LUMO)

For this compound, these calculations would provide valuable data on its thermodynamic behavior, which is essential for applications in chemical synthesis and materials science.

Table 4: List of Mentioned Compounds

Compound Name
This compound
4-Bromo-2-chlorobenzonitrile (B136228)

Mechanistic Insights into Reactions Involving 3 Bromo 2 Chlorobenzonitrile

Understanding Reaction Pathways and Intermediates

Specific reaction pathways and the characterization of intermediates for reactions involving 3-bromo-2-chlorobenzonitrile are not well-established in the reviewed literature. However, based on the reactivity of analogous halogenated benzonitriles, several reaction pathways can be postulated.

One of the most significant classes of reactions for halogenated aromatic compounds is palladium-catalyzed cross-coupling. In these reactions, the carbon-halogen bond is the reactive site. For dihalogenated substrates, the difference in reactivity between the C-Br and C-Cl bonds often allows for selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in typical palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction. This differential reactivity would theoretically allow for sequential functionalization, where the bromine at the 3-position reacts first, followed by a subsequent reaction at the chlorine-bearing 2-position under more forcing conditions. The intermediates in such reactions typically involve an oxidative addition complex of the palladium catalyst with the aryl halide, followed by transmetalation and reductive elimination.

Another potential reaction pathway is nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitrile group, ortho and meta to the halogen atoms, activates the ring towards attack by nucleophiles. The stability of the intermediate Meisenheimer complex is crucial for this pathway to proceed. The specific regioselectivity of nucleophilic attack would depend on the reaction conditions and the nature of the attacking nucleophile.

The nitrile group itself can also undergo various transformations. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine. These reactions would proceed through their characteristic intermediates, such as a protonated nitrile or an imine, respectively.

Role of this compound as an Electrophile or Nucleophile in Mechanistic Context

The chemical behavior of this compound is predominantly that of an electrophile . An electrophile is a chemical species that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.comlibretexts.org The electron-deficient nature of the aromatic ring in this compound makes it susceptible to attack by nucleophiles (electron-rich species).

In the context of nucleophilic aromatic substitution, the carbon atoms attached to the bromine and chlorine atoms are the primary electrophilic sites. A nucleophile would attack one of these carbons, leading to the formation of a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the departure of the halide leaving group. The rate and regioselectivity of this attack would be influenced by the relative stability of the possible intermediates.

In palladium-catalyzed cross-coupling reactions, the this compound molecule again acts as an electrophile. The palladium catalyst, in a low oxidation state, acts as a nucleophile that initiates the catalytic cycle by oxidatively adding to the carbon-halogen bond.

While the aromatic ring is electrophilic, it is important to note that the nitrile group possesses a lone pair of electrons on the nitrogen atom and a pi system, which could potentially allow it to act as a nucleophile under certain conditions, for example, in coordination with a Lewis acid. However, the dominant and more synthetically relevant role of this compound is as an electrophile. A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com

The following table summarizes the expected electrophilic and nucleophilic characteristics of this compound:

Functional Group/MoietyMechanistic RoleExplanationPotential Reactions
Aromatic Ring ElectrophileThe electron-withdrawing nitrile and halogen groups decrease the electron density of the ring, making it susceptible to attack by nucleophiles.Nucleophilic Aromatic Substitution (SNAr)
Carbon-Halogen Bonds Electrophilic SitesThe carbon atoms bonded to the electronegative bromine and chlorine atoms are electron-deficient and are the sites of attack in substitution and coupling reactions.Palladium-Catalyzed Cross-Coupling, Nucleophilic Substitution
Nitrile Group (Nitrogen lone pair) Nucleophile (weak)The lone pair of electrons on the nitrogen atom can potentially act as a nucleophile, particularly towards strong electrophiles or in metal coordination.Coordination to Lewis acids, Alkylation under specific conditions

It is important to reiterate that while these roles can be inferred from general chemical principles, detailed experimental studies on the mechanistic aspects of reactions involving this compound are needed for a more complete understanding.

Comparative Studies with Positional Isomers and Analogues of 3 Bromo 2 Chlorobenzonitrile

Structure-Reactivity Relationships Among Halogenated Benzonitrile (B105546) Isomers

The reactivity of halogenated benzonitriles is dictated by the interplay of the electronic and steric effects of the nitrile (-CN), bromo (-Br), and chloro (-Cl) substituents. All three groups are electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, their directing effects and the inherent reactivity differences between the C-Br and C-Cl bonds lead to distinct chemical behaviors among the isomers.

The nitrile group is a strong meta-director, while the halogen atoms are ortho, para-directing. The combined influence of these groups on the aromatic ring's electron density determines the regioselectivity of further substitutions. For instance, in electrophilic substitution reactions, the positions of incoming groups are guided by the cumulative directing effects of the existing substituents.

A critical aspect of reactivity for these isomers lies in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. In these reactions, the halogen atoms serve as leaving groups. Generally, the carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromine a better leaving group. This differential reactivity allows for selective functionalization. For example, in palladium-catalyzed reactions like the Suzuki or Heck couplings, the bromine atom can be selectively targeted for substitution while the chlorine atom remains intact, a feature highly valuable in sequential synthesis.

The steric hindrance caused by the substituents also plays a role. In 3-Bromo-2-chlorobenzonitrile, the substituents are adjacent, which can sterically hinder reactions at these positions and at the nitrile group. In contrast, isomers like 4-Bromo-3-chlorobenzonitrile and 5-Bromo-2-chlorobenzonitrile (B107219) have more separated substituents, which may result in different reaction kinetics and product distributions. Theoretical studies on substituted benzonitriles confirm that the position of substituents significantly alters the molecule's geometry and electronic properties.

CompoundKey Structural FeaturesPredicted Reactivity Highlights
This compoundAdjacent (ortho) Br and Cl.Potential for steric hindrance at C2/C3. Bromine is the more reactive site in cross-coupling.
4-Bromo-2-chlorobenzonitrile (B136228)Para relationship between Br and CN.Bromine at C4 is sterically accessible. Used as an intermediate for androgen receptor antagonists. biosynth.com
4-Bromo-3-chlorobenzonitrileMeta relationship between Cl and CN.Both halogens are good leaving groups for nucleophilic substitution and cross-coupling.
5-Bromo-2-chlorobenzonitrileMeta relationship between Br and CN.Bromination product of 2-chlorobenzonitrile (B47944), indicating the directing effects of Cl and CN.

Influence of Halogenation Pattern on Synthetic Accessibility and Chemical Transformations

The substitution pattern on the benzonitrile ring is a direct consequence of the synthetic strategy employed, and it dictates the accessibility of each isomer. The principles of regioselectivity in electrophilic aromatic substitution are fundamental to understanding their synthesis.

5-Bromo-2-chlorobenzonitrile : This isomer can be synthesized by the direct bromination of 2-chlorobenzonitrile. The chlorine atom is an ortho, para-director, and the nitrile group is a meta-director. The position para to the chlorine (C5) is also meta to the nitrile group, making it the most electronically favored position for electrophilic attack by bromine. This convergence of directing effects makes this isomer relatively straightforward to synthesize from the appropriate precursor.

4-Bromo-2-chlorobenzonitrile : Synthesizing this isomer via direct halogenation of a substituted benzene is less efficient due to conflicting directing effects. A more common and regioselective route is the Sandmeyer reaction, starting from 2-chloro-4-aminobenzonitrile. The amino group is diazotized and subsequently replaced with bromine using a copper(I) bromide catalyst. This highlights how positional isomerism necessitates entirely different synthetic approaches.

4-Bromo-3-chlorobenzonitrile : The synthesis of this isomer can be achieved through methods like the direct bromination of 3-chlorobenzonitrile. In this case, the chlorine atom (ortho, para-directing) and the nitrile group (meta-directing) both direct the incoming bromine to the C4 position, leading to a regioselective synthesis.

The halogenation pattern not only affects the synthesis of the molecule itself but also its subsequent chemical transformations. The differential reactivity of bromine and chlorine is a key tool for synthetic chemists. In an isomer like 4-Bromo-2-chlorobenzonitrile, a Suzuki coupling can be performed selectively at the C4 position (C-Br bond), followed by a different transformation at the C2 position (C-Cl bond) or modification of the nitrile group. This synthetic versatility is a direct outcome of the specific arrangement of the halogens.

IsomerCommon Synthetic PrecursorTypical Synthesis MethodKey Regiochemical Consideration
4-Bromo-2-chlorobenzonitrile2-Chloro-4-aminobenzonitrileSandmeyer ReactionPosition of the amino group dictates the final position of the bromine.
4-Bromo-3-chlorobenzonitrile3-ChlorobenzonitrileElectrophilic BrominationConvergent directing effects of Cl (para) and CN (meta) favor C4 substitution.
5-Bromo-2-chlorobenzonitrile2-ChlorobenzonitrileElectrophilic BrominationConvergent directing effects of Cl (para) and CN (meta) favor C5 substitution.

Modulating Biological and Material Properties Through Positional Isomerism

Positional isomerism is a powerful strategy for fine-tuning the biological activity and material properties of organic molecules. By changing the location of substituents, one can alter a molecule's shape, polarity, lipophilicity, and ability to interact with biological targets or other molecules in a material's matrix.

In the context of halogenated benzonitriles, these changes can have significant consequences. For example, 4-Bromo-2-chlorobenzonitrile is a known intermediate in the synthesis of androgen receptor antagonists, which are used in treatments for castration-resistant prostate cancer. biosynth.com The specific 4-bromo, 2-chloro substitution pattern is crucial for its role as a building block in constructing the final, biologically active molecule. It is likely that other isomers would not fit the structural requirements of the synthetic pathway or the final drug-receptor interaction as effectively.

Quantitative structure-activity relationship (QSAR) studies on benzonitriles have shown that their toxicity and biological action are dependent on the nature and position of substituents. nih.gov Factors like hydrophobicity and chemical reactivity, which are modulated by the halogenation pattern, are key predictors of toxicity. nih.gov For instance, halogenated benzonitriles have been shown to act as non-polar narcotics, and their potency would be expected to vary between isomers due to differences in their partition coefficients and electronic properties. nih.gov

In materials science, the precise positioning of substituents on a benzonitrile core can dramatically affect properties like fluorescence and charge transport. Studies on benzonitrile-based thermally activated delayed fluorescence (TADF) materials have shown that positional isomerism has a critical effect on triplet harvesting and emission properties. rsc.org This is due to the modulation of resonance effects and intramolecular dipole interactions based on whether substituents are in ortho, meta, or para positions. rsc.org While specific studies on the material properties of this compound and its isomers are not widely documented, these principles suggest that each isomer would possess unique electronic and photophysical properties, making them candidates for different applications in organic electronics or as specialty polymers.

Future Perspectives and Emerging Research Directions for 3 Bromo 2 Chlorobenzonitrile

Development of Highly Selective and Efficient Catalytic Systems

The presence of two distinct halogen atoms on 3-bromo-2-chlorobenzonitrile—bromine and chlorine—offers a prime opportunity for sequential, site-selective chemical modifications. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in transition-metal-catalyzed cross-coupling reactions. This inherent difference in reactivity is the foundation for developing highly selective catalytic systems.

Future research will likely focus on refining palladium-catalyzed systems to achieve even greater control over this selectivity. This includes the design of novel phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that can modulate the catalyst's activity to favor the activation of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. nih.govorganic-chemistry.org A key goal is to develop catalysts that operate under milder conditions with lower catalyst loadings, enhancing the sustainability and economic viability of synthetic routes. organic-chemistry.org

Furthermore, a significant emerging trend is the move away from precious metal catalysts like palladium towards more earth-abundant and cost-effective metals such as copper, nickel, or iron. Developing catalytic systems based on these metals for the selective functionalization of dihalogenated aromatics is a major frontier. These new systems could offer alternative reactivity and selectivity profiles, expanding the synthetic toolbox available to chemists working with this compound.

A summary of potential catalytic development areas is presented in the table below.

Catalyst Focus AreaResearch ObjectivePotential Impact
Advanced Palladium Catalysts Design of ligands for enhanced C-Br vs. C-Cl bond selectivity.Enables complex, one-pot multi-step syntheses with high precision.
Earth-Abundant Metal Catalysts Replacement of palladium with catalysts based on Ni, Cu, or Fe.Reduces cost and environmental impact of synthetic transformations.
Asymmetric Catalysis Development of chiral catalysts for enantioselective reactions.Crucial for the synthesis of enantiomerically pure pharmaceuticals.
Photoredox Catalysis Use of light-driven reactions for novel bond formations.Access to new reaction pathways and functionalizations under mild conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of halogenated aromatic compounds can involve highly reactive reagents and exothermic reactions. researchgate.net Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in safety and control. rsc.orgbeilstein-journals.org The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, mitigating the risks of thermal runaways. rsc.org

Integrating the synthesis and subsequent reactions of this compound into flow chemistry platforms is a promising future direction. This approach allows for:

Enhanced Safety: Handling of potentially hazardous reagents is safer due to the small reaction volumes at any given time. researchgate.net

Precise Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to higher yields and selectivities. beilstein-journals.orgrsc.org

Scalability: Scaling up production is more straightforward than with traditional batch processes, simply by running the system for a longer duration.

Multi-step Synthesis: Flow reactors can be "telescoped" together, allowing for a multi-step reaction sequence to be performed in a continuous, automated fashion without isolating intermediates. beilstein-journals.org

Automated synthesis platforms, which combine robotics with flow chemistry or automated batch reactors, can further accelerate research. nih.gov Such systems could be used to rapidly screen a wide range of reaction conditions, catalysts, and coupling partners for reactions involving this compound, significantly speeding up the discovery of new derivatives and synthetic methodologies.

Expansion into Novel Bioactive Molecule Scaffolds

Halogenated benzonitriles are important pharmacophores found in numerous therapeutic agents. rsc.orgresearchgate.net The isomer, 4-bromo-2-chlorobenzonitrile (B136228), is a known key intermediate in the synthesis of potent androgen receptor antagonists used in the treatment of prostate cancer. biosynth.com This precedent highlights the potential of the this compound scaffold in medicinal chemistry.

Future research will focus on utilizing this compound as a starting point for the synthesis of novel heterocyclic compounds. researchgate.netfrontiersin.org The nitrile group can be transformed into various functionalities, such as amines or tetrazoles, while the two halogen atoms provide handles for introducing molecular diversity through cross-coupling reactions. This could lead to the discovery of new molecules with a range of biological activities.

Key areas for exploration include:

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic and heterocyclic cores. The this compound scaffold could be elaborated to target specific enzyme active sites.

Antimicrobial Agents: The benzimidazole (B57391) scaffold, which can be synthesized from precursors like substituted benzonitriles, is known for its antimicrobial properties. nih.govnih.govmdpi.comresearchgate.net

Agrochemicals: Halogenated aromatics are prevalent in modern agrochemicals, and new derivatives could lead to the development of novel pesticides or herbicides. rsc.org

The ability to selectively functionalize the C-Br and C-Cl positions allows for the systematic construction of compound libraries for high-throughput screening, accelerating the drug discovery process.

Advanced Materials Design Leveraging Halogen-Containing Benzonitrile (B105546) Motifs

The field of materials science is increasingly leveraging specific non-covalent interactions to design materials with tailored properties. The presence of bromine, chlorine, and a nitrile group on this compound makes it an intriguing candidate for the design of advanced materials through halogen bonding. beilstein-journals.orgrsc.org

A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. whiterose.ac.uk Both the bromine and chlorine atoms in this compound can act as halogen bond donors, while the nitrogen atom of the nitrile group can act as an acceptor. This opens up possibilities for creating highly ordered supramolecular structures.

Emerging research directions include:

Liquid Crystals: By combining this compound with suitable halogen bond acceptors, it may be possible to create novel liquid crystalline materials. beilstein-journals.orgrsc.orgwhiterose.ac.ukresearchgate.netyork.ac.uk The directionality of the halogen bond can induce the alignment necessary for mesophase formation.

Photoresponsive Materials: Incorporating this motif into photo-switchable molecules like azobenzenes could lead to materials whose properties (e.g., shape or phase) can be controlled with light.

Porous Materials: Using this compound as a linker in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could result in materials with unique porosities and host-guest properties, potentially useful for gas storage or separations.

The table below outlines the key features of this compound relevant to materials design.

Molecular FeatureRole in Materials SciencePotential Application
Bromine/Chlorine Atoms Strong halogen bond donors.Directing self-assembly in liquid crystals and co-crystals.
Nitrile Group Halogen/hydrogen bond acceptor; polar group.Modulating intermolecular interactions and electronic properties.
Rigid Aromatic Core Provides structural stability and π-stacking capability.Building block for porous frameworks (MOFs, COFs).

Computational Design of New Chemical Transformations for this compound

Computational chemistry and machine learning are becoming indispensable tools for predicting chemical reactivity and discovering new reactions. researchgate.netcecam.org For a molecule like this compound, with multiple reactive sites, computational methods can provide invaluable insights that would be time-consuming and costly to obtain experimentally.

Future research will increasingly employ tools like Density Functional Theory (DFT) to:

Predict Site Selectivity: Calculate the activation energies for reactions at the C-Br versus the C-Cl bond with different catalysts, allowing for the in silico screening of conditions to achieve desired selectivity. researchgate.net

Elucidate Reaction Mechanisms: Model the step-by-step pathway of a chemical transformation, identifying key intermediates and transition states. This knowledge is crucial for optimizing reaction conditions and catalyst design. nih.gov

Design Novel Catalysts: Computationally design new ligands or catalysts tailored for specific transformations of this compound, such as activating the typically less reactive C-Cl bond.

Explore New Reaction Pathways: Automated reaction network generation tools, guided by machine learning and quantum chemistry, can explore vast chemical reaction space to propose entirely new and non-intuitive transformations for the molecule. nih.govnih.gov

Studies on similar molecules, such as 4-bromo-3-methylbenzonitrile (B1271910) and 5-bromo-2-methoxybenzonitrile, have already demonstrated the power of DFT in understanding their electronic structure and properties, laying the groundwork for predictive studies on this compound. researchgate.netorientjchem.org This computational-first approach can guide experimental efforts, saving resources and accelerating the pace of discovery. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the key physical properties of 3-Bromo-2-chlorobenzonitrile, and how do they influence experimental handling?

  • Answer : While direct data for this compound is limited, analogs like 4-Bromo-2-chlorobenzonitrile (CAS 154607-01-9) provide insight. Estimated properties include:

  • Molecular Weight : ~216.46 g/mol (calculated from molecular formula C₇H₃BrClN) .
  • Melting Point : 67–68°C (based on isomer data) .
  • Boiling Point : 142–143°C (analogous to 4-Bromo-2-chlorobenzonitrile) .
    • Handling : Store in airtight containers at 2–8°C, avoid light exposure, and use PPE (gloves, goggles) due to harmful inhalation/contact risks .

Q. What synthetic methodologies are used to prepare this compound?

  • Answer : Common routes include:

  • Halogenation of benzonitrile derivatives : Use directing groups (e.g., nitrile) to achieve regioselective bromination/chlorination. For example, bromine in acetic acid or chlorination with Cl₂/FeCl₃ .
  • Cyanation of halobenzenes : Introduce nitrile via Rosenmund-von Braun reaction on 3-bromo-2-chlorobromobenzene intermediates.
    • Key Considerations : Monitor reaction conditions (temperature, stoichiometry) to avoid over-halogenation .

Advanced Research Questions

Q. How do the electronic and steric effects of bromo and chloro substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

  • Answer :

  • Electronic Effects : The nitrile group is meta-directing, while bromo and chloro substituents (ortho to nitrile) may hinder transmetalation in Suzuki reactions due to steric bulk.
  • Steric Hindrance : The ortho-chloro group reduces accessibility to the palladium catalyst, requiring optimized ligands (e.g., SPhos) and higher temperatures .
  • Methodology : Use flow chemistry to enhance reaction efficiency and reduce decomposition risks .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

  • Answer :

  • GC-MS : Ideal for volatile intermediates; compare retention times with standards.
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) for purity analysis .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting at δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Identify nitrile stretches (~2220 cm⁻¹) and C-Br/C-Cl vibrations (500–700 cm⁻¹) .

Q. How can regioselectivity challenges in further functionalization (e.g., nitration) be addressed?

  • Answer :

  • Directing Group Strategy : The nitrile group directs electrophiles to meta positions. For nitration, use HNO₃/H₂SO₄ at 0–5°C to minimize competing halogen displacement.
  • Protection/Deprotection : Temporarily protect the nitrile (e.g., as a thioamide) to alter electronic effects .

Notes

  • Data for this compound is extrapolated from structural analogs due to limited direct evidence.
  • Methodological recommendations prioritize reproducibility and safety in academic settings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.